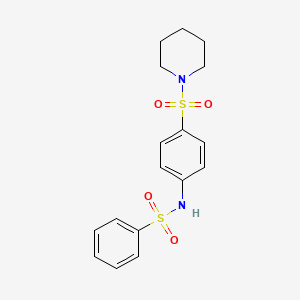![molecular formula C18H15N5O3S2 B3570824 N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570824.png)
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Übersicht
Beschreibung
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that features multiple functional groups, including oxazole, pyridine, thiazole, and sulfonamide. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the oxazole ring through cyclization reactions.
- Synthesis of the thiazole ring via condensation reactions.
- Coupling of the pyridine and thiazole rings.
- Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide could have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits bioactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating signal transduction pathways.
Interference with nucleic acids: Affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Similar structure but with a different position of the pyridine ring.
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide lies in its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-12-9-17(22-26-12)23-28(24,25)15-6-4-14(5-7-15)20-18-21-16(11-27-18)13-3-2-8-19-10-13/h2-11H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOKYSEWQBFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B3570753.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3570769.png)
![2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3570770.png)
![3,4-dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3570773.png)

![3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3570798.png)



![N-(4,6-dimethylpyrimidin-2-yl)-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B3570833.png)

![N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B3570842.png)

